molecular formula C13H13NO2 B14285687 Methyl 2-ethylquinoline-3-carboxylate

Methyl 2-ethylquinoline-3-carboxylate

Cat. No.: B14285687
M. Wt: 215.25 g/mol
InChI Key: SYNWWLVLFRNQKC-UHFFFAOYSA-N
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Description

2-Ethyl-3-quinolinecarboxylic acid methyl ester: is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by a quinoline ring system with an ethyl group at the 2-position and a methyl ester group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-quinolinecarboxylic acid methyl ester can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and β-ketoesters under acidic or basic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline with glycerol and an oxidizing agent like nitrobenzene or sulfuric acid .

Industrial Production Methods: In industrial settings, the production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce various substituents onto the quinoline ring .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3-quinolinecarboxylic acid methyl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or an aldehyde.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethyl-3-quinolinecarboxylic acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-3-quinolinecarboxylic acid methyl ester involves its interaction with various molecular targets. In biological systems, quinoline derivatives can inhibit enzymes, interfere with DNA replication, and disrupt cellular processes. For example, quinoline-based drugs are known to inhibit topoisomerase enzymes, which are essential for DNA replication and repair .

Comparison with Similar Compounds

  • 2-Methyl-quinoline-3-carboxylic acid ethyl ester
  • 7-Chloro-2-methyl-quinoline-3-carboxylic acid ethyl ester
  • 4-Chloro-8-methyl-quinoline-3-carboxylic acid ethyl ester
  • 8-Methyl-quinoline-3-carboxylic acid

Comparison: 2-Ethyl-3-quinolinecarboxylic acid methyl ester is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other quinoline derivatives, the presence of the ethyl group at the 2-position and the methyl ester group at the 3-position can enhance its lipophilicity and potentially improve its ability to cross biological membranes .

Properties

IUPAC Name

methyl 2-ethylquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-3-11-10(13(15)16-2)8-9-6-4-5-7-12(9)14-11/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNWWLVLFRNQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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